This compound is classified under purine derivatives and is specifically categorized as a tetrahydropyrimido derivative. Its structural characteristics allow it to interact with biological targets, making it relevant in the development of therapeutic agents.
The synthesis of 1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be achieved through several methodologies:
Key parameters in these synthesis methods include temperature control, reaction time, and the use of solvents such as dimethylformamide or dimethyl sulfoxide to optimize yields.
The molecular structure of 1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione features a fused bicyclic system consisting of a purine base and a pyrimidine ring. The important structural features include:
The InChI representation for this compound is provided as follows:
InChI=1S/C18H25N5O3/c1-12(24)11-23-16(25)14-15(20(2)18(23)26)19-17-21(9-6-10-22(14)17)13-7-4-3-5-8-13/h13H,3-11H2,1-2H3
.
The chemical reactions involving 1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically focus on:
The mechanism of action for 1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves:
Studies have shown that modifications at specific nitrogen positions can significantly alter its inhibitory potency against target enzymes .
The physical and chemical properties of 1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm its structure and purity.
The scientific applications of 1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione are diverse:
Research continues to explore novel derivatives based on this compound to enhance efficacy and reduce side effects associated with existing therapeutic agents .
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: